molecular formula C15H19ClN6O B12264561 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B12264561
M. Wt: 334.80 g/mol
InChI Key: IMLGZZATOJOVDJ-UHFFFAOYSA-N
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Description

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a combination of pyrimidine, piperidine, and pyrazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Pyrimidine Intermediate:

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions, often involving amination and hydrogenation steps.

    Coupling Reactions: The pyrimidine and piperidine intermediates are coupled under specific conditions to form the desired compound. .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19ClN6O

Molecular Weight

334.80 g/mol

IUPAC Name

3-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-1-methylpyrazin-2-one

InChI

InChI=1S/C15H19ClN6O/c1-20-8-5-17-13(14(20)23)22-6-3-12(4-7-22)21(2)15-18-9-11(16)10-19-15/h5,8-10,12H,3-4,6-7H2,1-2H3

InChI Key

IMLGZZATOJOVDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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